molecular formula H3N3Si B8449391 Silane, azido- CAS No. 13847-60-4

Silane, azido-

Cat. No.: B8449391
CAS No.: 13847-60-4
M. Wt: 73.129 g/mol
InChI Key: LNENVNGQOUBOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, azido- is a chemical compound with the molecular formula H₃N₃Si It is characterized by the presence of an azido group (-N₃) attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, azido- can be synthesized through several methods. One common approach involves the reaction of chlorosilane with sodium azide in an organic solvent such as tetrahydrofuran. The reaction typically proceeds under mild conditions, yielding azidosilane as the primary product.

Industrial Production Methods: In industrial settings, azidosilane is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Silane, azido- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different silicon-containing compounds.

    Reduction Reactions: Silane, azido- can be reduced to form aminosilane, a compound with significant applications in organic synthesis.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles, which are valuable intermediates in medicinal chemistry.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, organic solvents like tetrahydrofuran.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: Copper(I) catalysts, organic solvents.

Major Products Formed:

    Substitution Reactions: Various silicon-containing compounds.

    Reduction Reactions: Aminosilane.

    Cycloaddition Reactions: Triazoles.

Scientific Research Applications

Silane, azido- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azidosilane involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioconjugation, the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.

Comparison with Similar Compounds

Silane, azido- can be compared with other silicon-containing compounds such as:

Silane, azido- is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in various chemical reactions.

Properties

CAS No.

13847-60-4

Molecular Formula

H3N3Si

Molecular Weight

73.129 g/mol

IUPAC Name

azidosilane

InChI

InChI=1S/H3N3Si/c1-2-3-4/h4H3

InChI Key

LNENVNGQOUBOIX-UHFFFAOYSA-N

Canonical SMILES

[N-]=[N+]=N[SiH3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.